(E)-N-[3,5-bis(trifluoromethyl)phenyl]-3-(3-nitrophenyl)prop-2-enamide
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Overview
Description
(E)-N-[3,5-bis(trifluoromethyl)phenyl]-3-(3-nitrophenyl)prop-2-enamide is an organic compound known for its unique chemical structure and properties. This compound features a conjugated system with both electron-withdrawing trifluoromethyl and nitro groups, which significantly influence its reactivity and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-[3,5-bis(trifluoromethyl)phenyl]-3-(3-nitrophenyl)prop-2-enamide typically involves a multi-step process:
Preparation of 3,5-bis(trifluoromethyl)benzaldehyde: This can be achieved through the trifluoromethylation of benzaldehyde derivatives.
Knoevenagel Condensation: The aldehyde is then subjected to a Knoevenagel condensation with 3-nitrobenzaldehyde in the presence of a base such as piperidine to form the corresponding α,β-unsaturated carbonyl compound.
Amidation: The final step involves the reaction of the α,β-unsaturated carbonyl compound with an amine to form the desired this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
(E)-N-[3,5-bis(trifluoromethyl)phenyl]-3-(3-nitrophenyl)prop-2-enamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The conjugated double bond can be hydrogenated to form the corresponding saturated amide.
Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation can be carried out using palladium on carbon as a catalyst.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
Reduction of the nitro group: Produces the corresponding amine derivative.
Hydrogenation of the double bond: Results in the saturated amide.
Scientific Research Applications
(E)-N-[3,5-bis(trifluoromethyl)phenyl]-3-(3-nitrophenyl)prop-2-enamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of (E)-N-[3,5-bis(trifluoromethyl)phenyl]-3-(3-nitrophenyl)prop-2-enamide involves its interaction with specific molecular targets. The electron-withdrawing groups influence its binding affinity and reactivity with biological molecules. It may inhibit certain enzymes or interact with cellular receptors, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
Bis(2-ethylhexyl) terephthalate: Known for its use as a plasticizer.
Compounds involved in Knoevenagel condensation: Such as those studied for catalyst-free and water-mediated processes.
Uniqueness
(E)-N-[3,5-bis(trifluoromethyl)phenyl]-3-(3-nitrophenyl)prop-2-enamide is unique due to its combination of trifluoromethyl and nitro groups, which impart distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
(E)-N-[3,5-bis(trifluoromethyl)phenyl]-3-(3-nitrophenyl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10F6N2O3/c18-16(19,20)11-7-12(17(21,22)23)9-13(8-11)24-15(26)5-4-10-2-1-3-14(6-10)25(27)28/h1-9H,(H,24,26)/b5-4+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKXWTKMQJRHARO-SNAWJCMRSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C=CC(=O)NC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])/C=C/C(=O)NC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10F6N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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